REACTION_CXSMILES
|
C[O-].[Na+].[C:4](#[N:8])[CH2:5][C:6]#[N:7].Cl([O-])(=O)(=O)=O.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[CH:26]N(C)C)[CH:22]=[N+:23](C)C)=[CH:17][CH:16]=1.[OH-].[NH4+]>CO.N1C=CC=CC=1>[NH2:7][C:6]1[C:5]([C:4]#[N:8])=[CH:26][C:21]([C:18]2[CH:17]=[CH:16][C:15]([Cl:14])=[CH:20][CH:19]=2)=[CH:22][N:23]=1 |f:0.1,3.4,5.6|
|
Name
|
Sodium methoxide
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
N-[2-(4-chlorophenyl)-3-(dimethylamino)-2-propenylidene]-N-methylmethanaminium perchlorate
|
Quantity
|
101.1 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].ClC1=CC=C(C=C1)C(C=[N+](C)C)=CN(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
75 (± 25) mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for about 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recooled to 0° C
|
Type
|
CUSTOM
|
Details
|
a copious precipitate formed
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
Addition of 600-800 ml of water to the filtrate
|
Type
|
CUSTOM
|
Details
|
gave additional product although impurities
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C=C1C#N)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |